molecular formula C9H6BrF5 B2778978 1-Bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene CAS No. 2138060-38-3

1-Bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene

Cat. No. B2778978
M. Wt: 289.043
InChI Key: YCKCHNZVTGAATN-UHFFFAOYSA-N
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Description

Benzene derivatives like “1-Bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene” are aromatic compounds that contain a benzene ring substituted with different functional groups . The name suggests that it has a bromine atom (bromo-), a methyl group (-methyl-), and a pentafluoroethyl group (-pentafluoroethyl) attached to the benzene ring at positions 1, 2, and 4 respectively .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . For example, bromination of toluene can yield bromomethylbenzene . The introduction of the pentafluoroethyl group might involve more complex reactions.


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques . The benzene ring is a planar, cyclic structure with alternating double bonds, and the substituents will be attached to this ring .


Chemical Reactions Analysis

Benzene derivatives can undergo a variety of reactions, including further electrophilic aromatic substitution . The presence and position of the substituents can significantly influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its molecular structure . Factors influencing these properties could include the size and shape of the molecule, the nature of the functional groups present, and the presence of polar or nonpolar regions within the molecule .

Scientific Research Applications

Synthesis and Characterization of New Fluorine-Containing Polyethers

Research by Fitch et al. (2003) demonstrates the use of a highly fluorinated monomer, similar in structure to 1-Bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene, for creating soluble, hydrophobic polyethers with low dielectric properties and moderate thermal stability (Fitch et al., 2003).

Bromine Atom-Transfer Radical Addition in Aqueous Media

Yorimitsu et al. (2001) explored the use of bromine atom-transfer radical addition in different solvents, indicating the potential of bromine-containing compounds in organic synthesis (Yorimitsu et al., 2001).

Synthesis and Properties of Highly Sterically Hindered Aryl Bromides

Steele et al. (2004) reported on the synthesis of sterically hindered aryl bromides, showcasing the versatility of such compounds in synthetic chemistry (Steele et al., 2004).

Radiosynthesis of Fluoromethyl-benzenes

Namolingam et al. (2001) discuss the preparation of fluoromethyl-benzenes from bromo analogues, highlighting the role of such compounds in radiopharmaceutical applications (Namolingam et al., 2001).

Synthesis of Bromo-, Boryl-, and Stannyl-Functionalized Benzenes

Reus et al. (2012) developed efficient methods to synthesize functionalized benzenes, indicating the utility of bromo-functionalized compounds in organometallic synthesis (Reus et al., 2012).

Synthesis and Fluorescence Properties of Bromo-Benzene Derivatives

Zuo-qi (2015) explored the synthesis and photoluminescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene, illustrating the potential of bromo-benzene derivatives in developing materials with unique optical properties (Zuo-qi, 2015).

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its reactivity, toxicity, and other factors. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The study of benzene derivatives is a broad and active area of research in organic chemistry. Future directions could include the synthesis of new derivatives, exploration of their reactivity, and potential applications in areas such as materials science, medicine, and environmental science .

properties

IUPAC Name

1-bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF5/c1-5-4-6(2-3-7(5)10)8(11,12)9(13,14)15/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKCHNZVTGAATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)benzene

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